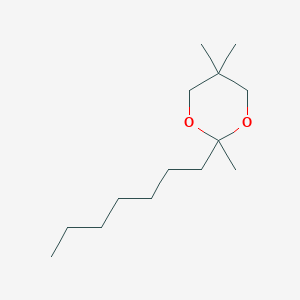

2-Heptyl-2,5,5-trimethyl-1,3-dioxane

Description

Properties

CAS No. |

6340-96-1 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

2-heptyl-2,5,5-trimethyl-1,3-dioxane |

InChI |

InChI=1S/C14H28O2/c1-5-6-7-8-9-10-14(4)15-11-13(2,3)12-16-14/h5-12H2,1-4H3 |

InChI Key |

UZBYPWNLBMIQCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1(OCC(CO1)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

The substituent type and position significantly influence molecular geometry, polarity, and reactivity. Key analogs include:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 2-Heptyl-2,5,5-trimethyl-1,3-dioxane* | 2-Heptyl, 2,5,5-trimethyl | C₁₅H₃₀O₂ | 254.40 g/mol | Long hydrophobic heptyl chain |

| 2-Ethyl-5,5-dimethyl-1,3-dioxane | 2-Ethyl, 5,5-dimethyl | C₈H₁₆O₂ | 144.21 g/mol | Shorter alkyl chain (ethyl) |

| 2,5,5-Trimethyl-2-phenyl-1,3-dioxane | 2-Phenyl, 2,5,5-trimethyl | C₁₃H₁₈O₂ | 206.28 g/mol | Aromatic phenyl group |

| 5,5-Dimethyl-2-phenyl-1,3-dioxane | 2-Phenyl, 5,5-dimethyl | C₁₂H₁₆O₂ | 192.25 g/mol | Reduced methyl substitution |

| 2-Isopropyl-5,5-dimethyl-1,3-dioxane | 2-Isopropyl, 5,5-dimethyl | C₁₀H₂₀O₂ | 172.26 g/mol | Branched isopropyl group |

*Hypothetical structure inferred from analogs.

Key Observations :

- Hydrophobicity : The heptyl chain in the target compound likely enhances lipophilicity compared to ethyl () or phenyl () substituents, impacting solubility in organic solvents like chloroform or ethyl acetate .

- Steric Effects : Bulky substituents (e.g., phenyl, isopropyl) may restrict ring flexibility, as seen in crystal structures of related compounds ().

Physicochemical Properties

Data from analogs suggest trends in physical properties:

| Compound | Density (g/mL) | Boiling Point (°C) | Solubility | Refractive Index |

|---|---|---|---|---|

| 2-Ethyl-5,5-dimethyl-1,3-dioxane | 0.880 | Not reported | Miscible with hydrocarbons | Not reported |

| 2,5,5-Trimethyl-2-phenyl-1,3-dioxane | Not reported | Not reported | Soluble in alcohols, esters | ~1.48 (estimated) |

| 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane | Not reported | Not reported | Water (moderate), DMSO (high) | Not reported |

- Hydrogen Bonding : Hydroxyl-containing derivatives (e.g., 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, ) exhibit higher polarity and water solubility due to O–H⋯O hydrogen bonding .

- Thermal Stability : Methyl and ethyl substituents enhance thermal stability compared to acetals with electron-withdrawing groups, as shown in copolymer studies ().

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Heptyl-2,5,5-trimethyl-1,3-dioxane, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via acid-catalyzed cyclization of diols and ketones. For example, refluxing a mixture of 2,2-dimethyl-1,3-propanediol and a heptyl-substituted ketone in benzene with Amberlite IR-120 resin (acid catalyst) facilitates water removal via a Dean-Stark trap. Critical parameters include stoichiometric ratios (excess diol improves yield), reaction time (15+ hours), and solvent choice (non-polar solvents enhance cyclization efficiency). Post-synthesis purification involves vacuum distillation or recrystallization from heptane .

- Data : Typical yields for analogous dioxanes range from 70–80% under optimized conditions .

Q. How is the structural integrity of 2-Heptyl-2,5,5-trimethyl-1,3-dioxane confirmed experimentally?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify characteristic peaks:

- ¹H NMR : Methyl groups (δ 0.7–1.3 ppm), dioxane ring protons (δ 3.5–4.0 ppm), and heptyl chain protons (δ 1.2–1.6 ppm) .

- ¹³C NMR : Quaternary carbons in the dioxane ring (δ 95–105 ppm) and methyl carbons (δ 20–25 ppm).

Q. What are the key physicochemical properties of 2-Heptyl-2,5,5-trimethyl-1,3-dioxane relevant to solvent selection?

- Methodology : Determine logP (partition coefficient) via shake-flask experiments or computational tools (e.g., XlogP3). For analogous dioxanes, logP values range from 2.0–3.0, indicating moderate hydrophobicity . Polar surface area (PSA) calculations (≈18.5 Ų) suggest limited hydrogen-bonding capacity, making it suitable for non-polar reaction media .

Advanced Research Questions

Q. How does the heptyl substituent influence the steric and electronic environment of the dioxane ring in reactivity studies?

- Methodology : Perform density functional theory (DFT) calculations to map electron density and steric hindrance. Compare with smaller alkyl-substituted dioxanes (e.g., ethyl or isopropyl derivatives). The heptyl chain increases steric bulk, potentially slowing nucleophilic attacks at the dioxane oxygen atoms. Electron-donating effects from alkyl groups stabilize the ring, as shown in Hammett studies of related compounds .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar dioxanes?

- Methodology : Conduct structure-activity relationship (SAR) studies with systematic variations (e.g., alkyl chain length, substituent position). For example:

- Antioxidant assays : Compare radical scavenging (DPPH assay) of 2-Heptyl-2,5,5-trimethyl-1,3-dioxane with shorter-chain analogs. Longer chains may enhance lipid solubility but reduce polar interactions .

- Anti-inflammatory tests : Use COX-2 inhibition assays; steric effects from the heptyl group could alter binding affinity compared to trimethyl derivatives .

Q. Can 2-Heptyl-2,5,5-trimethyl-1,3-dioxane serve as a chiral auxiliary in asymmetric synthesis?

- Methodology : Evaluate enantioselectivity in model reactions (e.g., aldol condensations). The rigid dioxane ring may impose steric control, while the heptyl chain could stabilize transition states via hydrophobic interactions. Chiral chromatography or NMR with chiral shift reagents can assess enantiomeric excess (ee) .

Methodological Challenges & Data Gaps

Q. How are by-products from incomplete cyclization or side reactions identified and mitigated during synthesis?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) to detect intermediates (e.g., unreacted diols or linear ethers). Optimize reaction time and catalyst loading to minimize by-products. For example, Amberlite IR-120 at 5 wt% reduces oligomer formation .

Q. What computational tools predict the compound’s behavior in complex mixtures (e.g., polymer matrices or lipid bilayers)?

- Methodology : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM or OPLS-AA) model diffusion coefficients and partition coefficients. For lipid bilayer studies, simulate insertion energy using umbrella sampling .

Tables

Table 1 : Comparative Physicochemical Properties of Dioxane Derivatives

*Predicted values based on structural analogs.

Table 2 : Synthetic Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Diol/Ketone Molar Ratio | 1.5:1 (excess diol) | ↑ Cyclization |

| Catalyst Loading (Amberlite) | 5–10 wt% | ↑ Rate, ↓ By-products |

| Solvent | Benzene or toluene | ↑ Water removal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.